4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS No.: 899954-00-8
Cat. No.: VC6388870
Molecular Formula: C23H24N4O2
Molecular Weight: 388.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899954-00-8 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.471 |
| IUPAC Name | 4-methoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H24N4O2/c1-29-20-11-7-18(8-12-20)23(28)24-19-9-5-17(6-10-19)21-13-14-22(26-25-21)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28) |
| Standard InChI Key | ZOBRXHXDIRZMQB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 |
Introduction
4-Methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. It features a piperidinylpyridazine moiety linked to a benzamide core, which is further substituted with a methoxy group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural novelty.
Synthesis and Preparation
The synthesis of 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves a multi-step process that includes the formation of the pyridazinylpiperidine intermediate, followed by its coupling with a benzamide derivative. The specific synthesis route may vary depending on the availability of starting materials and desired yields.
Biological Activity and Potential Applications
While specific biological activity data for 4-methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide are not detailed in the available literature, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, piperidine and pyridazine derivatives are often explored for their pharmacological properties, including antimicrobial, antiviral, and neurological effects.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve assessing its activity against various biological targets and exploring modifications to enhance its efficacy or selectivity.
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